Phenethyl acetate

Overview

Description

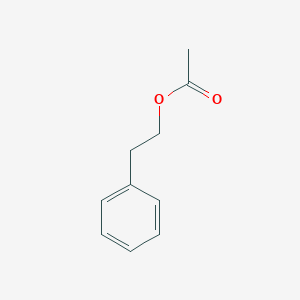

Phenethyl acetate is an ester resulting from the condensation of acetic acid and phenethyl alcohol. It is a colorless liquid with a rose and honey scent and a raspberry-like taste . This compound is found in a range of fruits and biological products and is widely used in the fragrance and flavor industries due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethyl acetate can be synthesized through the reaction of phenethyl alcohol with acetic anhydride in the presence of sodium acetate . Another method involves the enzymatic synthesis using acyltransferase from Mycobacterium smegmatis in water .

Industrial Production Methods: Industrial production of this compound often involves the chemical synthesis route due to its efficiency and cost-effectiveness. The reaction typically occurs under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

2.1. Esterification Reaction

The most common method for synthesizing phenethyl acetate is through the esterification of phenethyl alcohol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the process:

2.2. Alternative Synthetic Methods

Other synthetic routes include:

-

Transesterification : Using acyl donors like ethyl acetate or acetic anhydride in the presence of catalysts such as lipases or sodium methylate.

-

Acylation of Phenethyl Alcohol : Utilizing benzyl chloride and ethyl acetoacetate under catalytic conditions to produce benzylacetone, which can then be oxidized to yield this compound .

Chemical Reactions Involving this compound

This compound can participate in various chemical reactions due to its functional groups. These reactions include hydrolysis, transesterification, and oxidation.

3.1. Hydrolysis

Hydrolysis of this compound can occur under acidic or basic conditions, leading to the regeneration of phenethyl alcohol and acetic acid:

3.2. Transesterification

Transesterification reactions can be performed using different alcohols to form esters other than this compound. For instance, using methanol or ethanol in the presence of a catalyst allows for the production of methyl or ethyl esters:

-

Using methanol:

3.3. Oxidation Reactions

This compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents, leading to the formation of carboxylic acids or ketones depending on the reaction conditions.

Research Findings on this compound Reactions

Recent studies have focused on optimizing the synthesis and reaction conditions for this compound production.

4.2. Continuous Production Techniques

Innovative continuous production methods using packed-bed reactors have shown promising results for synthesizing this compound with high molar conversions approaching 99% under optimized conditions (e.g., specific flow rates and substrate concentrations) .

Data Tables

Scientific Research Applications

Fragrance and Flavoring Agent

Phenethyl acetate is primarily used as a fragrance component due to its pleasant floral scent reminiscent of roses. Its applications in the fragrance industry include:

- Perfumes : Used in formulations to impart floral notes.

- Cosmetics : Incorporated into products like lotions and soaps to enhance scent profiles.

- Food Flavoring : Acts as a flavoring agent in food products, contributing a sweet and fruity aroma.

Case Study: Safety Assessment in Fragrance Use

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials evaluated this compound for various toxicological endpoints. The findings indicated that this compound is not mutagenic and poses no significant risk for skin sensitization or reproductive toxicity at current usage levels .

Chemical Synthesis

One method involves the reaction of benzyl chloride with ethyl acetoacetate under catalytic conditions to produce this compound. This approach has been noted for its cost-effectiveness and simplicity .

Enzymatic Synthesis

Recent studies have explored the use of lipases for the enzymatic synthesis of this compound from renewable feedstocks. For instance, Novozym 435 lipase has been identified as an effective catalyst for producing high yields of this compound in environmentally friendly conditions .

Bioproduction

The bioproduction of this compound from renewable resources is gaining traction as a sustainable alternative to traditional synthesis methods. Research indicates that using microorganisms can yield this compound efficiently while minimizing environmental impact .

Applications in Aromatherapy

This compound has been studied for its potential therapeutic effects in aromatherapy. Research suggests that its calming aroma may aid in stress relief and relaxation, supported by EEG tests demonstrating its effect on brain activity .

Environmental Safety

This compound has undergone rigorous environmental safety evaluations. It is not classified as persistent or bioaccumulative, indicating a low environmental risk associated with its use .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Fragrance Industry | Used in perfumes and cosmetics | Floral scent; safe for skin use |

| Food Flavoring | Flavoring agent in various food products | Sweet and fruity aroma; evaluated for safety |

| Chemical Synthesis | Synthesized via catalytic reactions | Cost-effective methods available |

| Enzymatic Synthesis | Biocatalysis using lipases | Sustainable production methods being developed |

| Aromatherapy | Potential calming effects | Supported by EEG studies |

| Environmental Safety | Low risk of persistence and bioaccumulation | Evaluated for environmental impact |

Mechanism of Action

Phenethyl acetate exerts its effects primarily through its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic rose-like scent . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

- Phenethyl alcohol

- Benzyl acetate

- Ethyl acetate

Biological Activity

Phenethyl acetate (PEA) is an organic compound widely recognized for its pleasant floral aroma and is used extensively in the fragrance and food industries. Beyond its sensory properties, PEA exhibits various biological activities that have garnered attention in scientific research. This article explores the biological activity of this compound, highlighting its synthesis, enzymatic properties, antimicrobial effects, and potential applications in bioproduction.

This compound is the acetate ester of 2-phenylethanol, with the chemical formula . It can be synthesized through several methods, including enzymatic transesterification. A notable study demonstrated the use of lipases, such as Novozym 435, to catalyze the transesterification of ethyl acetate with 2-phenylethanol, achieving high conversion rates in solvent-free systems . The optimal conditions for this reaction included specific substrate concentrations and flow rates, as shown in Table 1 below.

| Parameter | Optimal Value |

|---|---|

| Substrate Concentration | 100 mM |

| Flow Rate | 1 mL/min |

| Reaction Temperature | 55 °C |

| Molar Conversion | 98.66% |

Enzymatic Activity

The enzymatic properties of PEA have been extensively studied due to its role as a substrate in various biocatalytic processes. Research indicates that different lipase species exhibit varying efficiencies in catalyzing the synthesis of PEA. For instance, Novozym 435 demonstrated superior catalytic activity compared to other lipases like porcine pancreatic lipase and Candida antarctica lipase . This efficiency is crucial for industrial applications where high yields are desired.

Case Study: Enzymatic Kinetic Resolution

A significant study focused on the kinetic resolution of 2-phenylethanol using lipases. The researchers investigated various factors affecting enzyme activity, including substrate concentration and reaction time. Results indicated that the addition of lipases significantly increased the yield of PEA from a mere 0.23% without a catalyst to as high as 38.06% with Novozym 435 under optimal conditions .

Antimicrobial Properties

PEA has been shown to possess antimicrobial properties, particularly against certain yeast strains. For example, studies involving Wickerhamomyces anomalus, a yeast known for producing killer toxins, highlighted PEA's role in enhancing the competitive ability of these yeasts against pathogenic strains . The antimicrobial activity is attributed to the volatile nature of PEA, which can inhibit microbial growth in food products.

Toxicological Studies

While PEA is generally regarded as safe for use in food and fragrances, some studies have explored its toxicological profile. Research involving furan—a compound sometimes found alongside PEA—indicates that certain metabolites can lead to cytotoxic effects in liver cells . However, direct studies on PEA's toxicity remain limited.

Applications in Bioproduction

The sustainable bioproduction of PEA has emerged as a significant area of research. Recent advancements have focused on optimizing fermentation processes to produce high yields of PEA from renewable resources. For instance, a study reported successful bioproduction methods yielding not only PEA but also related compounds like phenylacetic acid and ethyl phenylacetate . These compounds are valuable in flavoring and fragrance applications.

Table 2: Bioproduction Yield Comparison

| Compound | Yield (%) |

|---|---|

| This compound | 85 |

| Phenylacetic Acid | 75 |

| Ethyl Phenylacetate | 70 |

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis methods for phenethyl acetate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of phenethyl alcohol with acetic acid, catalyzed by acids like sulfuric acid or immobilized enzymes. Reactive distillation improves yield by continuously removing water, shifting equilibrium toward product formation . Key parameters include catalyst concentration (0.5–2.0 mol%), temperature (80–120°C), and molar ratio of reactants (1:1–1:2 alcohol:acid). Yield is monitored using GC or HPLC with internal standards (e.g., ethyl heptanoate) .

Q. What analytical techniques are used to quantify this compound in complex mixtures (e.g., fermentation broths or plant extracts)?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for volatile compound analysis, offering high sensitivity and specificity. For non-volatile matrices, HPLC with UV detection (λ = 210–254 nm) is preferred. Sample preparation involves liquid-liquid extraction (e.g., dichloromethane) or solid-phase microextraction (SPME) for headspace analysis. Calibration curves with purity-verified standards are critical for accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is flammable (flash point: 92.5°C) and may cause respiratory irritation. Use PPE (gloves, goggles), work in a fume hood, and store away from ignition sources. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous waste. Refer to SDS guidelines for first-aid measures and emergency protocols .

Advanced Research Questions

Q. How can reactive distillation parameters (e.g., reflux ratio, feed stage location) be optimized for this compound production, and what modeling approaches validate these conditions?

Process optimization involves Aspen Plus simulations using the NRTL thermodynamic model to account for vapor-liquid-liquid equilibria (V–L–L). Key variables include reflux ratio (1.5–3.0), feed stage (middle column section), and reaction kinetics. Experimental validation via response surface methodology (RSM) identifies interactions between parameters. A 20% yield increase was reported by coupling reactive distillation with ultrasonic pretreatment to enhance mixing .

Q. How do metabolic engineering approaches in Saccharomyces cerevisiae enhance this compound biosynthesis, and what genetic targets are prioritized?

Overexpression of alcohol acetyltransferases (e.g., ATF1) and phenylalanine ammonia-lyase (PAL) redirects phenylalanine metabolism toward this compound. CRISPR-Cas9-mediated knockout of competing pathways (e.g., PDC5 for ethanol reduction) further improves flux. Metabolomic profiling (GC-MS or LC-QTOF) quantifies pathway intermediates, while RNA-seq identifies regulatory bottlenecks .

Q. How can researchers resolve contradictions in reported optimal conditions for enzymatic synthesis of this compound (e.g., pH, temperature, solvent systems)?

Systematic meta-analysis of published data (e.g., Arrhenius plots for temperature effects) identifies outliers and methodological biases. Experimental replication under controlled conditions (e.g., fixed enzyme loading, solvent polarity index) isolates critical variables. For lipase-catalyzed synthesis, solvent-free systems at 45°C and pH 7.0 maximize activity, but ionic liquids may stabilize enzymes in non-aqueous media .

Q. What advanced statistical methods are used to interpret correlations between this compound and other volatile compounds in metabolic footprinting studies?

Multivariate analysis (e.g., principal component analysis, hierarchical clustering) reduces dimensionality in GC-MS datasets. Correlation matrices (Pearson’s r) highlight co-regulated metabolites (e.g., this compound with hexyl acetate, r = 0.68 in yeast fermentations). Machine learning models (e.g., partial least squares regression) predict aroma profiles from metabolic networks .

Q. Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in this compound quantification across studies using different GC-MS protocols?

Standardize calibration with certified reference materials (CRMs) and harmonize extraction methods (e.g., SPME fiber type, extraction time). Inter-laboratory comparisons and participation in proficiency testing programs (e.g., ISO/IEC 17025) validate reproducibility. For trace-level analysis, isotope dilution (e.g., d5-phenethyl acetate) corrects matrix effects .

Q. Why do some studies report this compound as a key aroma contributor in wines, while others classify it as a minor component?

Strain-specific variation in yeast metabolism (e.g., S. cerevisiae vs. non-Saccharomyces species) alters production levels. Environmental factors (pH, nitrogen availability) further modulate phenylalanine catabolism. Sensory threshold differences (50–200 µg/L) also affect perceived impact. Metabolomic studies must report absolute concentrations, not just relative abundances, for cross-study comparisons .

Q. Methodological Resources

Q. What computational tools are recommended for modeling this compound phase equilibria in reactive distillation systems?

Aspen Plus v12+ with the UNIFAC-Dortmund model predicts ternary liquid-liquid equilibria (e.g., this compound/water/acetic acid). For reaction kinetics, MATLAB or Python scripts solve ordinary differential equations (ODEs) describing esterification rates. Open-source databases (NIST TDE) provide vapor pressure and solubility data .

Properties

IUPAC Name |

2-phenylethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHYEMXUFSJLGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044506 | |

| Record name | 2-Phenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a fruity odor; [Alfa Aesar MSDS], Colourless liquid; very sweet, rosy-fruity honey-like odour | |

| Record name | Acetic acid, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Phenylethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/922/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

238.00 to 239.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Phenylethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 70% ethanol (in ethanol) | |

| Record name | Phenethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/922/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.030-1.034 | |

| Record name | Phenethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/922/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

103-45-7 | |

| Record name | 2-Phenylethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-phenylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67733846OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-31.1 °C | |

| Record name | 2-Phenylethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.